4,5,6-Trimethylnicotinamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 4,5,6-Trimethylnicotinamide consists of a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), and 1 Pyridine . The chemical formula of this compound is C9H12N2O .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 164.20 g/mol. It is recommended to be stored in a dry, sealed place .
Scientific Research Applications
Neurodegeneration Studies:
- Trimethyltin (TMT), a toxic organotin compound similar to 4,5,6-Trimethylnicotinamide, is known to cause selective neurodegeneration in the hippocampus. This has been used to develop animal models for studying neurodegenerative diseases and epilepsy (Lee et al., 2016).
- Glial cells, when exposed to trimethyltin, release tumor necrosis factor-alpha (TNF-alpha), contributing to neuronal apoptosis and neurodegeneration (Viviani et al., 1998).
Cancer Therapy Research:
- A study on 6-aminonicotinic acid esters, structurally related to this compound, showed potential in reversing the epigenetic state of distant metastatic pancreatic carcinoma cells. This suggests its potential in cancer therapy (Gao et al., 2022).
Biochemical Impact and Metabolism:
- 6-Aminonicotinamide, a variant of this compound, was found to have significant effects on nucleotide metabolism and cell growth in certain conditions, indicating its biochemical significance (Hunting et al., 1985).
Neuroprotective Effects:
- Rutin, a flavonoid, was found to protect against spatial memory impairment and hippocampal neuron damage in rats induced by trimethyltin, highlighting a potential neuroprotective application against compounds like this compound (Koda et al., 2008).
Pharmacological Developments:
- The compound 6-Phenylnicotinamide, structurally related to this compound, has been investigated for its potential as a TRPV1 antagonist in the treatment of inflammatory pain (Westaway et al., 2008).
Future Directions
Mechanism of Action
Target of Action
A related compound, 6-(nicotinamide) methyl coumarin, has been shown to target cancer cells, particularly a549 cells
Mode of Action
The related compound, 6-(nicotinamide) methyl coumarin, has been shown to induce apoptosis in a549 cells, mediated by increasing ros level and causing mitochondrial depolarization . This suggests that 4,5,6-Trimethylnicotinamide may also interact with its targets in a similar manner, leading to changes at the cellular level.
Biochemical Pathways
Nicotinamide-derived compounds are known to be precursors to the redox cofactor, nicotinamide adenine dinucleotide (nad), and its reduced form nadh . Therefore, it’s plausible that this compound may also be involved in similar biochemical pathways.
Result of Action
The related compound, 6-(nicotinamide) methyl coumarin, has been shown to preferentially kill a549 cells . This suggests that this compound may have similar effects on its targets.
Properties
IUPAC Name |
4,5,6-trimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-5-6(2)8(9(10)12)4-11-7(5)3/h4H,1-3H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMYAGBWHTWBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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